2-(4-fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-14-4-2-13(3-5-14)12-17(23)22-15-6-8-16(9-7-15)24-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBQMFIOHFHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)F)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{20}F_{N}_3O. The compound features a fluorophenyl group and a pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that the compound might modulate receptor activity, particularly in the central nervous system.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Studies have shown that related pyrimidine derivatives exhibit antiviral properties. For instance, certain pyrimidine compounds have been found to inhibit the replication of viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV) at micromolar concentrations . The exact antiviral efficacy of this compound remains to be fully elucidated but suggests potential in this area.
Antitumor Activity
Compounds with similar structures have demonstrated significant antitumor effects. For example, some pyrimidine derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways . The specific effects of this compound on tumor cell lines require further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound. Below is a summary table of relevant findings:
Pharmacological Implications
The pharmacological implications of this compound are significant given its potential applications in treating viral infections and cancers. Further research is needed to determine its safety profile and therapeutic window.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Substituent Effects: The target compound’s pyrimidin-2-yloxy group distinguishes it from analogs with chlorophenoxy (ISRIB-A10) or sulfonyl (433251-45-7) groups. Pyrimidine’s nitrogen atoms may enhance hydrogen bonding compared to pyrazine in 2034316-20-4 .
- Stereochemistry : The trans-cyclohexyl configuration is conserved in ISRIB analogs (e.g., ISRIB-A10) but absent in III-38, which lacks heterocyclic substituents .
- Molecular Weight : The target compound (329.4 g/mol) is lighter than dimeric ISRIB derivatives (e.g., ISRIB-A13: ~500 g/mol) , favoring better membrane permeability.
Pharmacological and Functional Insights
- eIF2B Modulation: ISRIB analogs (e.g., ISRIB-A10, ISRIB-A15) act as eIF2B activators, countering integrated stress response pathways . The target compound’s pyrimidine group may confer distinct binding kinetics compared to chlorophenoxy groups in ISRIB derivatives.
- Fluorine Effects : The 4-fluorophenyl group in the target compound and 433251-45-7 enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
- Dimerization: Dimeric ISRIB compounds (e.g., ISRIB-A13) show enhanced efficacy in neuronal models compared to monomeric structures, suggesting the target compound’s activity may depend on auxiliary functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
